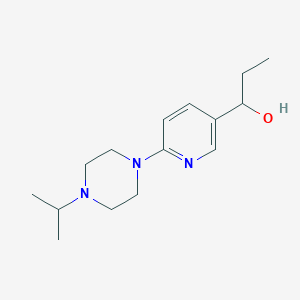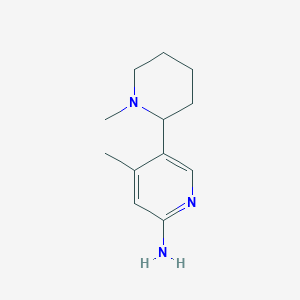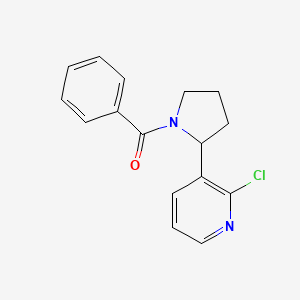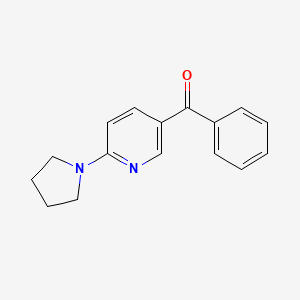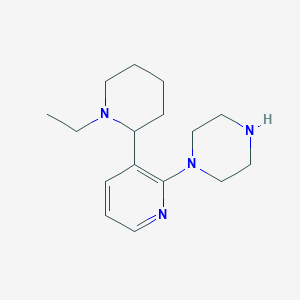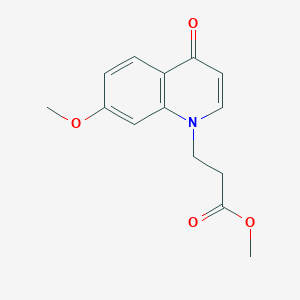
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound that belongs to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves a multi-step process:
Formation of the Quinolone Core: The quinolone core can be synthesized through the condensation of aniline derivatives with β-ketoesters under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with methanol to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinolone derivatives with hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the quinolone core, potentially converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxyquinolone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinolone or thioquinolone derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: Inhibits these enzymes, leading to the disruption of DNA replication in bacterial cells.
Cell Signaling Pathways: Modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different functional groups.
Norfloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A quinolone with enhanced activity against a broader range of bacterial species.
Uniqueness
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and propanoate ester make it a versatile compound for further chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
methyl 3-(7-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H15NO4/c1-18-10-3-4-11-12(9-10)15(7-5-13(11)16)8-6-14(17)19-2/h3-5,7,9H,6,8H2,1-2H3 |
InChI-Schlüssel |
BZZSLOHBCCZJTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


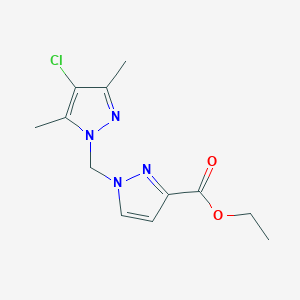
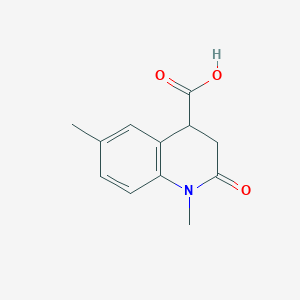
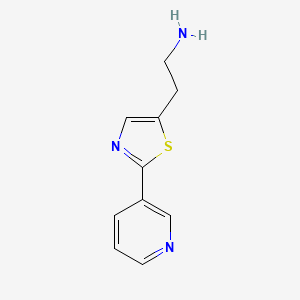
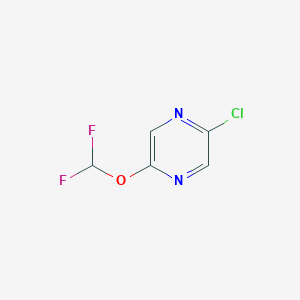
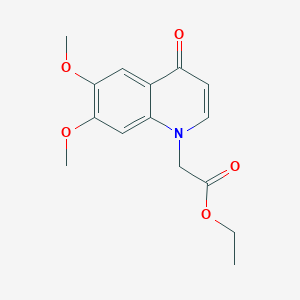
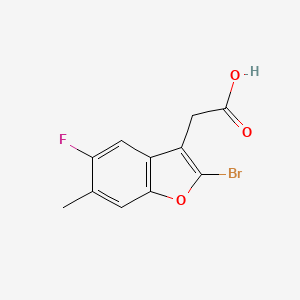
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
